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For Researchers, Scientists, and Drug Development Professionals

Introduction

Claturafenib (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-
penetrant pan-mutant BRAF inhibitor.[1][2] It has demonstrated significant preclinical antitumor
activity against a broad range of BRAF mutations, including both V600 and non-V600 variants,
which are implicated in various cancers.[2][3] This technical guide provides a comprehensive
overview of the preclinical data for Claturafenib, focusing on its in vitro and in vivo efficacy,
mechanism of action, and the experimental protocols used to generate these findings.

Core Preclinical Data
In Vitro Efficacy: Inhibition of pERK

Claturafenib has been shown to be a potent inhibitor of the MAPK pathway, as measured by
the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of
BRAF mutations, demonstrating its "pan-mutant” inhibitory profile.

Table 1: Claturafenib IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines
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Specific Cell Line

BRAF Mutation Class IC50 Range (nM)
Examples
Class | (V600 monomers) 0.7-7 HT29 (1.6 nM)
Class Il (dimers) 10- 14
Class Il (dimers) 0.8-7.8
Indel mutants 113-179
Acquired Resistance (BRAF -
p61 splice variant)
Acquired Resistance (NRAS 16
Q61K)
BRAF Wild-Type 29,800

Data sourced from multiple preclinical studies.[1][2][4]

In Vivo Efficacy: Xenograft Models

Claturafenib has demonstrated significant tumor growth inhibition and regression in various
patient-derived xenograft (PDX) and cell line-derived xenograft models.

Table 2: In Vivo Efficacy of Claturafenib in Murine Xenograft Models
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BRAF Dosing
Model Cancer Type . . Outcome
Mutation Regimen
- - 30 mg/kg, p.o., Tumor
CTG-1441 PDX Not Specified Not Specified ) )
once daily Regression
- - 30 mg/kg, p.o., Tumor
CTG-0362 PDX Not Specified Not Specified ) )
once daily Regression
Pancreatic N 30 mg/kg, p.o., Tumor
BxPC-3 Not Specified ) )
Cancer once daily Regression

BRAFV600E +
MEL21514 PDX Melanoma p61 splice Not Specified Antitumor Activity

variant

Data from in vivo studies in female Foxnlnu mice.[1][5]

Mechanism of Action

Claturafenib is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key
aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of
resistance to first-generation BRAF inhibitors.[5][6] Importantly, Claturafenib spares the
signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety
profile by avoiding the paradoxical activation of the MAPK pathway seen with some other
BRAF inhibitors.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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